Cas no 160147-77-3 (1-Mono-10(Z)-pentadecenoin)

1-Mono-10(Z)-pentadecenoin is a monoglyceride derived from 10(Z)-pentadecenoic acid, a monounsaturated fatty acid with a cis double bond at the 10th carbon position. This compound exhibits unique physicochemical properties due to its unsaturated hydrocarbon chain, including enhanced solubility in organic solvents and improved fluidity compared to saturated analogs. Its amphiphilic nature makes it useful as an emulsifier or surfactant in lipid-based formulations. The presence of the cis-unsaturated bond also influences its melting behavior and oxidative stability, which may be relevant for applications in food, pharmaceutical, or cosmetic systems. The compound's structural specificity allows for tailored interactions in lipid bilayers or micellar structures.
1-Mono-10(Z)-pentadecenoin structure
1-Mono-10(Z)-pentadecenoin structure
Product name:1-Mono-10(Z)-pentadecenoin
CAS No:160147-77-3
MF:C18H34O4
MW:314.460166454315
CID:5145983

1-Mono-10(Z)-pentadecenoin Chemical and Physical Properties

Names and Identifiers

    • 10-Pentadecenoic acid, 2,3-dihydroxypropyl ester, (10Z)-
    • 1-Mono-10(Z)-pentadecenoin
    • Inchi: 1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)22-16-17(20)15-19/h5-6,17,19-20H,2-4,7-16H2,1H3/b6-5-
    • InChI Key: JZGMGGOBAGTAIR-WAYWQWQTSA-N
    • SMILES: C(OCC(O)CO)(=O)CCCCCCCC/C=C\CCCC

Experimental Properties

  • Density: 0.988±0.06 g/cm3(Predicted)
  • Boiling Point: 442.6±30.0 °C(Predicted)
  • pka: 13.16±0.20(Predicted)

1-Mono-10(Z)-pentadecenoin Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Larodan
31-1510-7-25mg
1-Mono-10(Z)-pentadecenoin
160147-77-3 >99%
25mg
€230.00 2025-03-07

1-Mono-10(Z)-pentadecenoin Related Literature

Additional information on 1-Mono-10(Z)-pentadecenoin

Recent Advances in the Study of 160147-77-3 and 1-Mono-10(Z)-pentadecenoin in Chemical Biology and Medicine

The compound 160147-77-3 and its derivative, 1-Mono-10(Z)-pentadecenoin, have recently garnered significant attention in the field of chemical biology and medicinal research. These molecules are being investigated for their potential therapeutic applications, particularly in the areas of metabolic disorders and inflammatory diseases. This research brief aims to synthesize the latest findings and provide a comprehensive overview of their biological activities, mechanisms of action, and potential clinical applications.

Recent studies have highlighted the unique structural properties of 160147-77-3, which contribute to its bioactivity. The compound exhibits a high affinity for specific cellular receptors, making it a promising candidate for targeted therapy. Meanwhile, 1-Mono-10(Z)-pentadecenoin, a monoacylglycerol derivative, has been shown to modulate lipid metabolism and exhibit anti-inflammatory effects. These properties are particularly relevant in the context of diseases such as obesity, diabetes, and atherosclerosis.

One of the key findings from recent research is the role of 1-Mono-10(Z)-pentadecenoin in the regulation of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), a nuclear receptor involved in lipid metabolism and glucose homeostasis. Experimental data suggest that this compound can activate PPARγ, leading to improved insulin sensitivity and reduced adipose tissue inflammation. These findings open new avenues for the development of novel therapeutics for metabolic syndrome and related conditions.

In addition to its metabolic effects, 1-Mono-10(Z)-pentadecenoin has demonstrated potential as an anti-inflammatory agent. Preclinical studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in chronic inflammatory diseases. This dual functionality—metabolic regulation and anti-inflammatory action—positions 1-Mono-10(Z)-pentadecenoin as a multifunctional compound with broad therapeutic potential.

The synthesis and optimization of 160147-77-3 and its derivatives have also been a focus of recent research. Advances in chemical synthesis techniques have enabled the production of these compounds with higher purity and yield, facilitating further biological evaluation. Moreover, structure-activity relationship (SAR) studies have provided insights into the molecular modifications that can enhance their bioactivity and reduce potential side effects.

Despite these promising developments, challenges remain in the translational application of these compounds. Issues such as bioavailability, pharmacokinetics, and long-term safety need to be addressed through rigorous preclinical and clinical studies. Collaborative efforts between chemists, biologists, and clinicians will be essential to overcome these hurdles and bring these potential therapeutics to the market.

In conclusion, the latest research on 160147-77-3 and 1-Mono-10(Z)-pentadecenoin underscores their potential as innovative therapeutic agents for metabolic and inflammatory diseases. Continued investigation into their mechanisms of action and optimization of their chemical properties will be critical for realizing their full clinical potential. This brief serves as a valuable resource for researchers and professionals in the field, providing a snapshot of the current state of knowledge and future directions for study.

Recommend Articles

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd